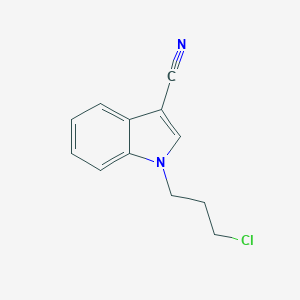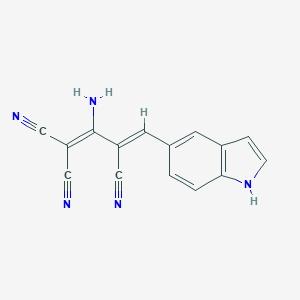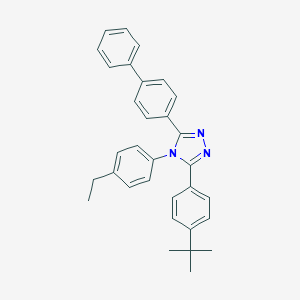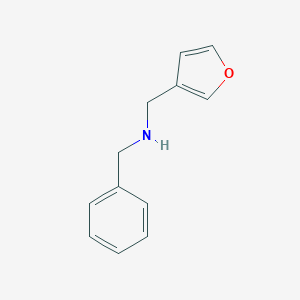
N-(3-呋喃甲基)苄胺
描述
Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties
The study on benzylamines has led to the synthesis of various compounds with different N-alkyl chains and substituents on the aromatic system. These synthesized benzylamines were evaluated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis H 37 Ra. Among the compounds tested, N-methyl-3-chlorobenzylamine, N-methyl-3,5-dichlorobenzylamine, and N-butyl-3,5-difluorobenzylamine showed significant activity, with minimum inhibitory concentrations (MICs) ranging from 6.4 to 10.2 micrograms/mL. These compounds also demonstrated inhibitory effects on other mycobacteria, including Mycobacterium marinum and Mycobacterium lufu, which are important for determining antileprotic properties. Notably, the combination of N-methyl-3,5-dichlorobenzylamine with other antimycobacterial agents such as aminosalicylic acid, streptomycin, or dapsone resulted in supra-additive effects, enhancing the overall antimicrobial efficacy against M. tuberculosis H 37 Ra .
Synthesis of New Tripodal Ligand: N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine
In another research effort, a new tripodal ligand, N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine, was synthesized. The study explored the catalytic activities of copper (II) complexes formed with a series of tripodal ligands. These ligands were designed to have different structures, which significantly influenced the formation and reactivity of the copper complexes. The in situ generated dioxygen complexes of copper (II) were found to be highly efficient in oxidizing 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. The research highlighted the importance of the ligand structure, particularly the junction between the pyrazolic rings and the benzene ring, in controlling the rate of the oxidation reaction. This study provides insights into the design of ligands for catalytic applications and the potential of benzylamine derivatives in the field of catalysis .
科学研究应用
合成与催化
催化合成通过各种催化过程合成了N-(3-呋喃甲基)苄胺及其衍生物。一种方法涉及桂皮酸与苄胺或(2-呋喃甲基)胺之间在5 mol%硼酸存在下的酰胺化反应,得到N-苄基或N-(2-呋喃甲基)肉桂酰胺。这些化合物通过红外光谱、1H和13C核磁共振谱进行了表征,表明硼酸在有机合成中作为“绿色”催化剂的潜力(Barajas, Méndez, Kouznetsov, & Stashenko, 2008)。
太阳能电池中的表面钝化研究了苄胺衍生物,包括N-(3-呋喃甲基)苄胺,在表面钝化中的作用,增强钙钛矿的电子性能和抗潮性。这种应用对于高效率和耐空气性的光伏电池的发展至关重要。利用苄胺修饰的甲胺铅碘化钙钛矿薄膜的太阳能电池展示了令人印象深刻的效率和稳定性,在经过大量空气暴露后没有观察到降解(Wang et al., 2016)。
制药和聚合物应用
制药和聚合物工业中的苄胺衍生物苄胺,包括N-(3-呋喃甲基)苄胺衍生物,在化学、制药和聚合物工业中是重要的构建模块。它们有助于合成各种N-杂环化合物,在制药中至关重要。由于苄胺的氧化反应在创建复杂分子结构方面的重要性,其研究日益增加(Tashrifi, Khanaposhtani, Larijani, & Mahdavi, 2021)。此外,使用均相铁配合物构建苄胺的新方法扩展了这些化合物的种类和产量,进一步强调了它们的工业相关性(Yan, Feringa, & Barta, 2016)。
DNA结合性质和抗氧化活性研究探讨了某些苄胺衍生物的DNA结合性质和抗氧化活性。例如,含有双苄二咪唑配体的银(I)配合物已显示出通过插入模式结合DNA的潜力,并在体外表现出抗氧化性能,表明它们在生物医学应用中的潜力(Wu et al., 2012)。
安全和危害
未来方向
While specific future directions for “N-(3-Furylmethyl)benzylamine” were not found, research into the synthesis and applications of amines, including benzylamines, is ongoing . This includes the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their potential applications.
属性
IUPAC Name |
N-(furan-3-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHSMSLCFIRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Furylmethyl)benzylamine | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
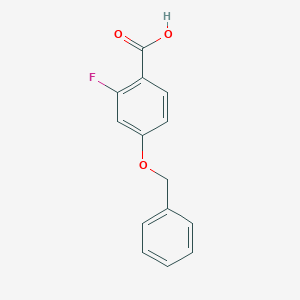
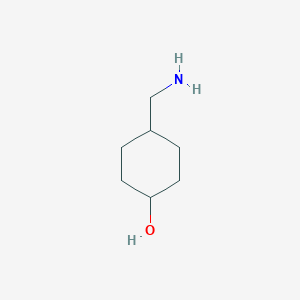
![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
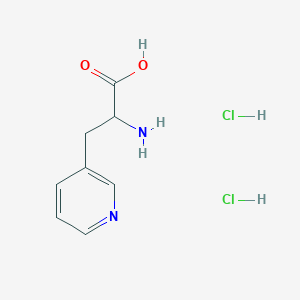
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)
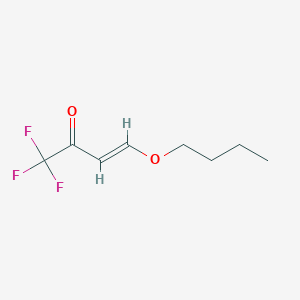

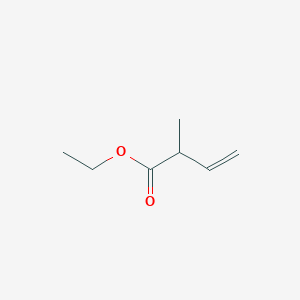
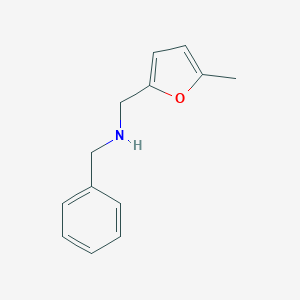
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
